molecular formula C13H12ClN3S B4286467 N-(5-chloro-2-methylphenyl)-N'-3-pyridinylthiourea

N-(5-chloro-2-methylphenyl)-N'-3-pyridinylthiourea

Cat. No. B4286467
M. Wt: 277.77 g/mol
InChI Key: FLBGPKVZCMQCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-3-pyridinylthiourea, also known as CMPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-3-pyridinylthiourea is not fully understood, but it has been shown to modulate the activity of transient receptor potential channels, which are involved in cellular signaling and ion transport. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate ion transport in cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-N'-3-pyridinylthiourea has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has been extensively studied and its properties are well characterized. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has potential toxicity, which needs to be carefully evaluated in experimental settings.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-3-pyridinylthiourea. One potential direction is to further investigate its anti-tumor properties and its potential use as a cancer therapy. Another direction is to study its effects on other ion channels and transporters, and its potential applications in drug discovery. Additionally, further studies are needed to evaluate its safety and toxicity in different experimental settings. Overall, this compound is a promising compound with potential applications in various fields of scientific research.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N'-3-pyridinylthiourea has been extensively used in scientific research for its potential applications in various fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biology, it has been used as a tool to study the role of transient receptor potential channels in cellular signaling. In chemistry, it has been studied for its potential applications in catalysis and material science.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c1-9-4-5-10(14)7-12(9)17-13(18)16-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBGPKVZCMQCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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